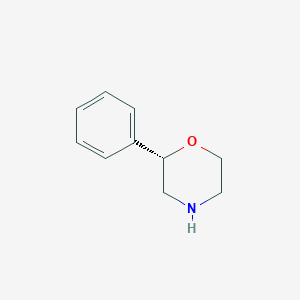

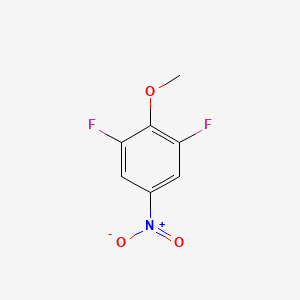

![molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7](/img/structure/B1349489.png)

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

説明

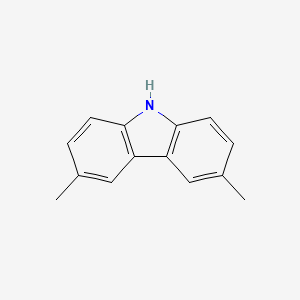

The compound “4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid” is also known as Tolfenamic acid . It is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is specifically used for relieving the pain of migraines and also shows anticancer activity .

Molecular Structure Analysis

The empirical formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 . The SMILES string representation isCc1c(Cl)cccc1Nc2ccccc2C(O)=O . Physical and Chemical Properties Analysis

Tolfenamic acid is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear, greenish-yellow .科学的研究の応用

Molecular Docking and Biological Activities

Research has explored the docking studies, vibrational, structural, electronic, and optical properties of derivatives similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid. These studies indicate that such compounds exhibit potential for biological activities, as suggested by their inhibition of Placenta growth factor (PIGF-1) and other biological targets. This indicates a potential for pharmacological importance, with specific derivatives showing promise in biomedical applications due to their good biological activities (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

Vibrational Spectroscopy and Molecular Structure

Another area of application involves the vibrational spectroscopy and molecular structure analysis of related compounds. Studies have confirmed structures through IR, NMR, and X-ray diffraction, providing insights into the vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization. This detailed analysis contributes to understanding the reactivity and stability of the molecules, making them suitable for further research in materials science and chemistry (Rahul Raju, C. Y. Panicker, P. Nayak, B. Narayana, B. Sarojini, C. Van Alsenoy, & A. Al‐Saadi, 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives also highlight their scientific applications. Studies focusing on the synthesis of diaminomethylidene derivatives and the analysis of their structure and thermal properties underline the versatility of this compound in synthesizing novel compounds with potential applications in material science and drug development (M. Prezent & V. Dorokhov, 2012).

Supramolecular Studies

Supramolecular studies on chloramphenicol derivatives, including structures similar to this compound, have provided insights into hydrogen bonding and Van der Waals interactions. These findings are crucial for the development of new pharmaceuticals and materials with tailored properties (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, & L. C. Oliveira, 2017).

Nonlinear Optical Materials

The study of butanoic acid derivatives has also shown that these compounds have significant potential as nonlinear optical materials. The determination of dipole moments and hyperpolarizabilities of these compounds suggests their suitability for applications in the field of optics and photonics, offering a pathway to developing new optical materials (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

作用機序

Target of Action

The primary target of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, also known as tolfenamic acid, is the enzyme prostaglandin-endoperoxide synthase (EC 1.14.99.1) . This enzyme is crucial for the synthesis of prostaglandins, which are lipid compounds that play key roles in inflammation and pain signaling .

Mode of Action

Tolfenamic acid acts as an inhibitor of the prostaglandin-endoperoxide synthase . By binding to this enzyme, it prevents the conversion of arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by tolfenamic acid is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid . By inhibiting the prostaglandin-endoperoxide synthase, tolfenamic acid disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

They are widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of tolfenamic acid’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, it decreases the signaling molecules that trigger inflammation and pain responses . It also interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting degradation of an essential transcription factor .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of tolfenamic acid. Generally, NSAIDs like tolfenamic acid are stable under normal storage conditions .

Safety and Hazards

生化学分析

Biochemical Properties

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound interacts with other biomolecules such as pantothenate kinase, an enzyme involved in coenzyme A biosynthesis, and β-amyloid precursor protein, influencing their activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in head and neck cancer cells by promoting the degradation of essential transcription factors . This compound also interferes with cell signaling pathways, particularly those involving prostaglandins, which play a role in inflammation and pain signaling . Furthermore, this compound can influence gene expression and cellular metabolism by modulating the activity of enzymes and other proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cyclooxygenase enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes . Additionally, this compound promotes the degradation of β-amyloid precursor protein, reducing the formation of β-amyloid peptides, which are associated with neurodegenerative diseases . The compound also inhibits pantothenate kinase, affecting coenzyme A biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of prostaglandin synthesis and persistent anti-inflammatory effects . The stability and efficacy of the compound may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At therapeutic doses, the compound effectively reduces pain and inflammation without significant adverse effects . At higher doses, it can cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, where the efficacy of the compound plateaus beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks .

Metabolic Pathways

This compound is metabolized primarily in the liver through various enzymatic pathways . The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, conjugation, and glucuronidation . These metabolic processes result in the formation of several metabolites, which are excreted through the urine . The interactions of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can bind to plasma proteins, facilitating its transport in the bloodstream . The compound is also taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its interactions with biomolecules and its overall efficacy . The precise subcellular localization can affect the compound’s ability to modulate cellular processes and exert its therapeutic effects .

特性

IUPAC Name |

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMKFQSMILAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355142 | |

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196934-77-7 | |

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1349416.png)

![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)

![[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B1349443.png)